molecular formula C24H26N6O2S2 B12145803 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12145803
M. Wt: 494.6 g/mol
InChI Key: SOUVRHWBFBWBJH-RGEXLXHISA-N
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Description

The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, an imidazole moiety, and a pyridopyrimidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a cyclopentanone derivative with a thiourea derivative under acidic conditions to form the thiazolidinone ring.

    Construction of the Pyridopyrimidinone Core: This can be achieved by reacting a suitable pyridine derivative with a formamide derivative under high-temperature conditions.

    Linking the Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction involving an imidazole derivative and a halogenated intermediate.

    Final Assembly: The final step involves the condensation of the thiazolidinone and pyridopyrimidinone intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole moiety can be reduced to form imidazolines.

    Substitution: The pyridopyrimidinone core can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted pyridopyrimidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups that can interact with biological macromolecules.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its stable yet reactive nature.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it might exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the thiazolidinone and imidazole moieties suggests potential interactions with metal ions or hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other thiazolidinone derivatives, imidazole-containing compounds, and pyridopyrimidinone analogs.

Uniqueness

This compound’s uniqueness lies in its combination of three distinct pharmacophores: the thiazolidinone ring, the imidazole moiety, and the pyridopyrimidinone core. This combination is rare and provides a unique platform for exploring diverse chemical reactions and biological activities.

Properties

Molecular Formula

C24H26N6O2S2

Molecular Weight

494.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H26N6O2S2/c1-16-6-4-12-29-21(16)27-20(26-9-5-11-28-13-10-25-15-28)18(22(29)31)14-19-23(32)30(24(33)34-19)17-7-2-3-8-17/h4,6,10,12-15,17,26H,2-3,5,7-9,11H2,1H3/b19-14-

InChI Key

SOUVRHWBFBWBJH-RGEXLXHISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)NCCCN5C=CN=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)NCCCN5C=CN=C5

Origin of Product

United States

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